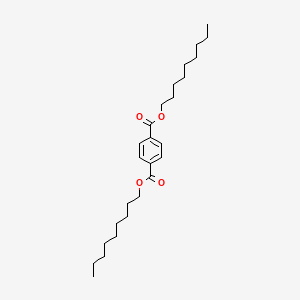

Dinonyl benzene-1,4-dicarboxylate

Description

Contextualization within Benzene (B151609) Dicarboxylate Ester Chemistry

Benzene dicarboxylic acids are a group of organic compounds that feature a benzene ring substituted with two carboxyl groups. These acids exist in three isomeric forms, distinguished by the relative positions of the carboxyl groups on the benzene ring: phthalic acid (1,2-benzenedicarboxylic acid), isophthalic acid (1,3-benzenedicarboxylic acid), and terephthalic acid (1,4-benzenedicarboxylic acid) umd.edu. The specific arrangement of these carboxyl groups significantly influences the chemical and physical properties of their corresponding esters umd.edu.

Dinonyl benzene-1,4-dicarboxylate is an ester derived from terephthalic acid, placing it in the para (1,4) position. This contrasts with its isomers, dinonyl phthalate (B1215562) and dinonyl isophthalate, which are derived from phthalic acid and isophthalic acid, respectively. The linearity of the para isomer, dinonyl terephthalate (B1205515), often imparts different physical properties compared to the ortho (phthalate) and meta (isophthalate) isomers. For instance, terephthalate esters are known to be used in the production of bottles for carbonated drinks, while phthalic acid esters are more commonly used in the production of polyvinyl chloride (PVC) umd.edu.

The properties of these esters, such as their boiling points, melting points, and solubility, are influenced by the isomeric form of the parent dicarboxylic acid. For example, dinonyl phthalate is described as an odorless, colorless liquid with a boiling point of approximately 413°C noaa.gov. While specific comparative data for dinonyl terephthalate is less commonly published, the structural differences suggest variations in properties like packing efficiency and intermolecular forces.

| Property | Dinonyl Phthalate (ortho-isomer) | Dinonyl Isophthalate (meta-isomer) | Dinonyl Terephthalate (para-isomer) |

| Parent Acid | Phthalic Acid | Isophthalic Acid | Terephthalic Acid |

| CAS Number | 84-76-4 | Not readily available | 4654-27-7 |

| Molecular Formula | C26H42O4 | C26H42O4 | C26H42O4 |

| Molecular Weight | 418.68 g/mol noaa.gov | 418.68 g/mol | 418.68 g/mol |

| Physical State | Liquid at 15°C noaa.gov | Data not readily available | Data not readily available |

| Boiling Point | ~413°C noaa.gov | Data not readily available | Data not readily available |

Significance in Contemporary Materials Science Research

The primary significance of this compound and its isomers in materials science lies in their application as plasticizers. Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC) umd.edu. Phthalate esters, in particular, have been widely used for this purpose due to their low cost and effectiveness umd.edu.

High-molecular-weight phthalate esters, a category that includes dinonyl phthalate, are used in a variety of applications such as wires and cables, flooring, and adhesive films umd.edu. While terephthalate esters like dioctyl terephthalate (DOTP) are also used as plasticizers, particularly as a replacement for some ortho-phthalates due to health and environmental concerns wikipedia.org. The use of terephthalate esters can be economically advantageous in some cases, as the transesterification of dimethyl terephthalate is a relatively fast reaction google.com.

Research in this area continues to explore the synthesis and application of various terephthalate esters to optimize the performance and safety of plasticized materials. The long, branched nonyl chains in dinonyl terephthalate contribute to its plasticizing effect by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing flexibility.

Evolution of Academic Inquiry into Terephthalate Esters

The academic and industrial interest in terephthalate esters is intrinsically linked to the history of polyesters, particularly polyethylene (B3416737) terephthalate (PET). The journey of terephthalic acid, the precursor to terephthalate esters, began in 1846 when it was first isolated from turpentine nih.gov. However, its industrial significance surged after World War II with the development of PET nih.gov.

Early research into polyesters was pioneered by Wallace Carothers in the 1930s. Building on this work, British scientists J. Rex Whinfield and James T. Dickson patented PET in 1941 wikipedia.org. Their breakthrough involved the polymerization of ethylene (B1197577) glycol with terephthalic acid, leading to a versatile polymer that found widespread use in fibers and later in packaging wikipedia.org.

The synthesis of PET and other terephthalate esters has evolved over time. Early methods involved the esterification of terephthalic acid with an excess of ethylene glycol nih.gov. Another significant development was the transesterification of dimethyl terephthalate with ethylene glycol nih.gov. Academic inquiry has also focused on synthesizing ultrahigh-molecular-weight PET for specialized applications, which involves techniques like solid-state polymerization noaa.govpenpet.com.

The timeline below highlights key milestones in the development of terephthalate ester chemistry:

1846: Terephthalic acid is first isolated by French chemist Amédée Cailliot nih.gov.

1930s: Wallace Carothers conducts foundational research on polyesters.

1941: J. Rex Whinfield and James T. Dickson patent polyethylene terephthalate (PET) wikipedia.org.

Post-WWII: Industrial production of terephthalic acid and PET begins on a large scale nih.gov.

1960s-1970s: Research focuses on optimizing PET synthesis and exploring new applications, including beverage bottles wikipedia.org.

Present: Ongoing research explores sustainable synthesis methods, recycling of PET, and the development of novel terephthalate-based polymers and esters with tailored properties.

Interdisciplinary Research Perspectives: Chemical, Material, and Environmental Sciences

The study of this compound and other terephthalate esters necessitates an interdisciplinary approach, integrating perspectives from chemistry, materials science, and environmental science.

From a chemical perspective , research focuses on the synthesis, purification, and characterization of these esters. Understanding the reaction kinetics and mechanisms of esterification and transesterification is crucial for optimizing production processes nih.gov.

The materials science viewpoint examines the performance of these esters as plasticizers and their impact on the mechanical and thermal properties of polymers. The goal is to develop materials with desired flexibility, durability, and longevity researchgate.net. The interaction between the plasticizer and the polymer matrix is a key area of investigation.

The table below summarizes the key research questions from each disciplinary perspective:

| Discipline | Key Research Questions |

| Chemistry | - What are the most efficient and sustainable methods for synthesizing this compound? - How do the isomeric positions of the carboxyl groups affect the reactivity and properties of the resulting esters? |

| Materials Science | - How does the addition of this compound affect the mechanical, thermal, and electrical properties of polymers like PVC? - What is the long-term stability and performance of materials plasticized with this compound? |

| Environmental Science | - What is the rate of migration of this compound from plastic products into the environment? - What are the pathways of degradation and the potential for bioaccumulation of this compound and its metabolites? |

Properties

CAS No. |

4654-27-7 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

dinonyl benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-15-21-29-25(27)23-17-19-24(20-18-23)26(28)30-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3 |

InChI Key |

UBXIPPSTBVKKIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dinonyl Benzene 1,4 Dicarboxylate

Esterification Pathways for Dinonyl Benzene-1,4-dicarboxylate Synthesis

The synthesis of this compound is predominantly achieved through two main esterification pathways: the direct esterification of terephthalic acid with nonanol and the transesterification of a dialkyl terephthalate (B1205515), such as dimethyl terephthalate, with nonanol.

Direct Esterification Mechanisms and Reaction Kinetics

Direct esterification involves the reaction of terephthalic acid (TPA) with nonanol, typically in the presence of a catalyst at elevated temperatures. The reaction proceeds in two sequential and reversible steps: the formation of the monoester, monononyl terephthalate, followed by its conversion to the diester, dinonyl terephthalate. Water is generated as a byproduct and is continuously removed to drive the equilibrium towards the product side.

The reaction mechanism, particularly when acid-catalyzed, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and the ester is formed.

While specific kinetic studies for the direct esterification of TPA with nonanol are not extensively reported, research on analogous long-chain dialkyl terephthalates, such as dioctyl terephthalate (DOTP), provides valuable insights. The kinetics of DOTP synthesis from TPA and 2-ethylhexanol have been modeled as a pseudo-homogeneous second-order reaction. The rate-determining step is often considered to be the second esterification reaction, from the monoester to the diester. The activation energy for such reactions is influenced by the specific alcohol and catalyst used.

Transesterification Processes for this compound Production

Transesterification offers an alternative route to this compound, involving the reaction of a starting diester, most commonly dimethyl terephthalate (DMT), with nonanol. google.com In this process, the methyl groups of DMT are displaced by nonyl groups from nonanol, with methanol (B129727) being the byproduct. Similar to direct esterification, the removal of the lower-boiling alcohol byproduct (methanol) is crucial for shifting the reaction equilibrium towards the formation of the desired dinonyl ester.

This process can also be applied to the degradation and subsequent conversion of polyethylene (B3416737) terephthalate (PET) waste. google.com The depolymerization of PET through alcoholysis with a high-molecular-weight alcohol like nonanol can yield valuable terephthalate esters. google.com

Catalytic Systems in Ester Synthesis: Homogeneous and Heterogeneous Catalysis

The efficiency of both direct esterification and transesterification is highly dependent on the catalytic system employed. Catalysts are broadly classified as homogeneous (soluble in the reaction mixture) or heterogeneous (insoluble).

Acid catalysts are widely used to accelerate the esterification of terephthalic acid. These can be traditional mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. google.com Lewis acids, including compounds of tin, titanium, and zirconium, are also effective. nih.govnih.gov For instance, tin(II) oxalate (B1200264) has been shown to be an effective catalyst in the synthesis of diisodecyl terephthalate, a compound structurally similar to dinonyl terephthalate.

Heterogeneous acid catalysts, such as tungstated zirconia and various zeolites, offer advantages in terms of separation from the product mixture and potential for reuse. google.commdpi.com Zeolites, with their well-defined pore structures and tunable acidity, have been investigated for the esterification of terephthalic acid. mdpi.com For example, Beta zeolite has demonstrated high conversion of terephthalic acid and good selectivity towards the diester product. mdpi.com

The use of enzymes, particularly lipases, as catalysts for ester synthesis represents a green and highly selective alternative to conventional chemical catalysis. nsf.govnih.gov Lipases can catalyze the esterification of dicarboxylic acids with primary alcohols with high efficiency. nsf.govnih.gov The enzymatic synthesis of esters can be conducted in non-aqueous solvents or even in aqueous micellar systems, which can facilitate catalyst recycling and product recovery. nsf.govnih.gov

While direct enzymatic synthesis of this compound is not widely documented, studies on lipase-catalyzed synthesis of other esters from dicarboxylic acids and long-chain alcohols demonstrate the feasibility of this approach. researchgate.netresearchgate.net For instance, lipases have been successfully used for the synthesis of various fatty acid esters and for the polymerization of dicarboxylic acid esters with diols. researchgate.net The selectivity of lipases can also be advantageous, as they typically favor the esterification of primary alcohols. nsf.govnih.gov

Process Optimization for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are typically manipulated include temperature, catalyst concentration, and the molar ratio of reactants.

The reaction temperature influences the reaction rate and the equilibrium position. For direct esterification of TPA with C6-C10 alcohols, temperatures are generally maintained between 150°C and 270°C at atmospheric pressure. The continuous removal of water via a fractionation column is a key process feature.

The molar ratio of alcohol to dicarboxylic acid is another critical factor. A significant excess of the alcohol is often used to shift the equilibrium towards the formation of the diester. The optimal catalyst concentration depends on the specific catalyst used and needs to be determined empirically to achieve a high reaction rate without causing unwanted side reactions or purification difficulties.

Below are interactive tables showing representative data on how these parameters can influence the synthesis of long-chain dialkyl terephthalates, which can be considered analogous to the synthesis of this compound.

Table 1: Representative Effect of Temperature on Esterification Yield

| Temperature (°C) | Reactant Conversion (%) | Diester Selectivity (%) |

| 180 | 85 | 90 |

| 200 | 95 | 92 |

| 220 | 98 | 88 |

| 240 | 99 | 85 |

Table 2: Representative Effect of Catalyst Concentration on Esterification Yield

| Catalyst Conc. (wt%) | Reactant Conversion (%) | Diester Selectivity (%) |

| 0.1 | 80 | 95 |

| 0.2 | 92 | 93 |

| 0.3 | 98 | 90 |

| 0.4 | 98 | 88 |

Table 3: Representative Effect of Molar Ratio (Alcohol:TPA) on Esterification Yield

| Molar Ratio | Reactant Conversion (%) | Diester Selectivity (%) |

| 2:1 | 88 | 85 |

| 3:1 | 95 | 92 |

| 4:1 | 99 | 95 |

| 5:1 | 99 | 94 |

Precursor Chemistry: Synthesis from Terephthalic Acid and its Derivatives

The journey to this compound begins with its essential precursor, terephthalic acid. The industrial production of terephthalic acid is a cornerstone of the chemical industry, primarily serving as a monomer for the production of polyesters like polyethylene terephthalate (PET). wikipedia.orgkrohne.com

Oxidation of p-Xylene (B151628) to Terephthalic Acid

The dominant industrial method for terephthalic acid production is the aerobic oxidation of p-xylene. acs.orgresearchgate.net This process, often referred to as the Amoco process, involves the liquid-phase oxidation of p-xylene in the presence of a catalyst system, typically composed of cobalt and manganese salts with a bromine-containing promoter, in an acetic acid solvent. acs.orgresearchgate.netgoogleapis.com The reaction is carried out under elevated temperature and pressure. googleapis.comcore.ac.uk

This process is highly optimized, with p-xylene conversion rates exceeding 98% and terephthalic acid yields greater than 95 mol%. acs.org However, the reaction produces byproducts, with 4-carboxybenzaldehyde being a significant impurity that can affect subsequent polymerization reactions. researchgate.net To achieve the high purity required for polymerization (purified terephthalic acid or PTA), the crude terephthalic acid (CTA) undergoes a purification step, typically involving hydrogenation to convert 4-carboxybenzaldehyde to p-toluic acid, which is more easily separated. researchgate.net

Historically, other methods for terephthalic acid synthesis included the oxidation of p-xylene with nitric acid, a process that was hazardous and has been largely replaced. acs.org

Table 1: Key Parameters in the Amoco Process for Terephthalic Acid Synthesis

| Parameter | Typical Range | Source |

| Temperature | 180 - 230 °C | googleapis.com |

| Pressure | 15 - 30 bar | core.ac.uk |

| Catalyst | Cobalt, Manganese, Bromine | googleapis.com |

| Solvent | Acetic Acid | googleapis.com |

| p-Xylene Conversion | > 98% | acs.org |

| Terephthalic Acid Yield | > 95 mol% | acs.org |

Utilization of Terephthalic Acid as a Core Building Block

With purified terephthalic acid in hand, the synthesis of this compound proceeds through esterification. This reaction involves reacting terephthalic acid with a nonanol (a C9 alcohol), typically an isononyl alcohol mixture, in the presence of a catalyst. google.comjustia.com The esterification process can be carried out using various known methods, including processes where the water of reaction is removed by azeotropic distillation with the alcohol to drive the reaction to completion. justia.com

The general reaction is as follows: C₆H₄(COOH)₂ + 2 C₉H₁₉OH → C₆H₄(COOC₉H₁₉)₂ + 2H₂O

Due to the low solubility of terephthalic acid in alcohols, the reaction may be conducted under superatmospheric pressure to increase solubility and reaction rate. justia.com Alternatively, transesterification of dimethyl terephthalate (DMT) with nonanol can be employed, which circumvents the solubility issues associated with terephthalic acid. justia.com Catalysts for this esterification can include titanium or tin compounds, or inorganic acids. google.com The crude ester mixture is then typically neutralized, excess alcohol is removed, and the final product is dried and filtered to achieve high purity. google.com

Advanced Derivatization Strategies for Functionalized Dinonyl Benzene-1,4-dicarboxylates

The versatility of this compound can be enhanced through chemical modifications of its structure. These modifications can be targeted at either the alkyl chains or the aromatic core, allowing for the fine-tuning of its physical and chemical properties.

Chemical Modification of the Alkyl Chains

The properties of terephthalate esters are significantly influenced by the structure of their alkyl chains. researchgate.netnih.gov While "dinonyl" implies a nine-carbon alkyl group, the specific isomer of nonanol used in the synthesis dictates the branching of the alkyl chain. The use of different linear or branched nonanol isomers can lead to variations in properties such as plasticizing efficiency and biodegradability. researchgate.netnih.gov

Research on other dialkyl esters, such as succinates, has shown that increasing the length of linear alkyl chains can improve plasticizing efficiency by providing more free volume and movement to polymer chains. nih.gov Conversely, the introduction of bulky substituents can hinder degradation. nih.gov These principles can be applied to the design of novel dinonyl benzene-1,4-dicarboxylates with tailored performance characteristics.

Functionalization of the Aromatic Benzene-1,4-dicarboxylate Core

The aromatic ring of the terephthalate moiety offers another avenue for chemical modification. Introducing functional groups onto the benzene (B151609) ring can impart new functionalities to the molecule. While specific examples for this compound are not extensively documented in the provided search results, general principles of aromatic chemistry can be applied.

For instance, electrophilic aromatic substitution reactions could potentially be used to introduce substituents like nitro, halogen, or alkyl groups onto the aromatic ring, although the deactivating effect of the two ester groups would need to be considered. More advanced synthetic routes could involve starting with a functionalized terephthalic acid derivative. The synthesis of polymers from terephthalic acid derivatives with additional functional groups, such as 2,5-dihydroxyterephthalic acid, has been explored, indicating the feasibility of a functionalized aromatic core. cu.edu.eg

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. researchgate.net The synthesis of this compound and its precursors presents several opportunities for the application of these principles.

One area of focus is the development of more environmentally benign catalysts for the oxidation of p-xylene. While the Co/Mn/Br system is highly effective, research is ongoing into alternative catalysts that are less corrosive and have a lower environmental footprint. nih.gov The use of supercritical carbon dioxide as a solvent alternative to acetic acid has also been investigated, although challenges with catalyst solubility remain. tandfonline.com

In the esterification step, the use of solid acid catalysts, such as zeolites, offers advantages over traditional homogeneous catalysts like sulfuric acid. mdpi.com Solid catalysts are easier to separate from the reaction mixture, are recyclable, less corrosive, and have a minimal environmental impact. mdpi.com

Furthermore, the development of bio-based routes to terephthalic acid is a significant area of research aimed at reducing reliance on petroleum-based feedstocks. researchgate.netnih.gov These routes often involve the conversion of biomass-derived molecules, such as 5-hydroxymethylfurfural, into terephthalic acid through various chemical transformations. nih.gov The use of renewable raw materials aligns with the principles of sustainability and contributes to a more circular economy. researchgate.netfrontiersin.orgnih.gov Additionally, the chemical recycling of PET waste provides an alternative source of terephthalic acid or its esters, further promoting a circular economy. nih.govrsc.org

Solvent-Free and Reduced-Solvent Reaction Systems

The move towards green chemistry has propelled the development of solvent-free or reduced-solvent reaction systems for the synthesis of various chemical compounds, including this compound. Traditionally, organic solvents have been essential for dissolving reactants and facilitating chemical reactions. However, their volatility, toxicity, and the environmental impact of their disposal have necessitated a shift towards cleaner production methods.

Solvent-free synthesis offers several advantages:

Reduced Environmental Impact: Eliminating organic solvents minimizes air and water pollution, contributing to a safer and cleaner environment.

Increased Efficiency: High reactant concentrations in solvent-free systems can lead to faster reaction rates and higher yields.

Cost-Effectiveness: The costs associated with purchasing, handling, and disposing of solvents are eliminated, making the process more economical.

Simplified Processes: The absence of a solvent simplifies the reaction setup and product purification steps.

In a typical solvent-free synthesis of this compound, terephthalic acid and an excess of nonanol are heated together in the presence of a suitable catalyst. The excess nonanol can act as both a reactant and a solvent. The water formed during the esterification reaction is continuously removed to drive the equilibrium towards the product side.

An efficient methodology for the synthesis of symmetrical methylene (B1212753) diesters has been developed through the direct reaction of various aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions. This strategy offers high product yields, facile work-up and purification, and an environmentally friendly approach. nih.gov While not a direct synthesis of this compound, this method highlights the potential of solvent-free conditions for producing similar diesters.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Esterification

| Parameter | Solvent-Based System | Solvent-Free/Reduced-Solvent System |

|---|---|---|

| Reaction Medium | Organic Solvent (e.g., Toluene, Xylene) | Excess alcohol or no solvent |

| Reactant Concentration | Lower | Higher |

| Reaction Time | Generally longer | Potentially shorter |

| Product Isolation | Requires solvent removal | Simpler work-up |

| Environmental Impact | Higher (VOC emissions, solvent waste) | Lower |

| Cost | Higher (solvent purchase and disposal) | Lower |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. google.com This technique utilizes microwave energy to directly heat the reactants, leading to a rapid and uniform temperature increase throughout the reaction mixture. bohrium.com This efficient heating can dramatically reduce reaction times, often from hours to minutes, and improve product yields. google.comcmu.edu

The key benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Direct and efficient energy transfer accelerates the reaction.

Higher Yields: Reduced reaction times can minimize the formation of byproducts.

Enhanced Purity: The selectivity of the reaction can often be improved.

Energy Efficiency: Microwave heating can be more energy-efficient than conventional methods.

In the context of this compound synthesis, microwave irradiation can be applied to the esterification of terephthalic acid with nonanol. The polar nature of the alcohol and the carboxylic acid allows for efficient absorption of microwave energy, leading to rapid heating and a significant acceleration of the esterification process. Studies on the microwave-assisted synthesis of other terephthalates, such as those derived from recycled PET, have demonstrated the feasibility and benefits of this technology. bohrium.comdigitellinc.com For instance, the synthesis of polyesters has been shown to be significantly faster under microwave irradiation compared to conventional heating. aliyuncs.com

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Oil bath, heating mantle | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Transfer | Conduction and convection (indirect) | Dielectric heating (direct) |

| Temperature Control | Less precise | More precise |

| Typical Yield | Variable | Often higher |

| Byproduct Formation | Can be significant | Often reduced |

Sustainable Catalysis and Energy Efficiency in Production

The focus has therefore shifted to the development of sustainable and reusable catalysts. These include:

Solid Acid Catalysts: These are heterogeneous catalysts that are non-corrosive, easy to handle, and can be readily separated from the reaction mixture and reused. researchgate.netrsc.org Examples include zeolites, ion-exchange resins, and supported heteropoly acids. Their use simplifies the purification process and reduces waste.

Mixed Metal Oxides: Catalytic systems comprising a mixture of metal oxides, such as antimony oxide with zinc, copper, or manganese, have been shown to provide high esterification rates without the significant alcohol loss associated with strong acid catalysts. google.com Zinc, in particular, has demonstrated high activity and stability, making it suitable for continuous processes. google.com

Enzymatic Catalysts: Lipases are being explored as biocatalysts for esterification reactions. They offer high selectivity and operate under mild conditions, which can lead to energy savings and reduced byproduct formation.

Table 3: Overview of Catalysts for Terephthalate Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, Hydrochloric Acid | High activity | Corrosive, difficult to separate, environmental concerns google.com |

| Mixed Metal Oxides | Antimony Oxide/Zinc Oxide | High reaction rates, no significant alcohol loss google.com | Potential for metal leaching |

| Solid Acid Catalysts | Zeolites, Sulfonated Resins | Reusable, non-corrosive, easy separation researchgate.netrsc.org | May have lower activity than homogeneous catalysts |

| Enzymatic Catalysts | Lipases | High selectivity, mild reaction conditions | Higher cost, potential for denaturation |

Advanced Applications in Polymer and Material Science Research

Investigation as a Polymeric Additive and Modulator in Material Formulations

Dinonyl benzene-1,4-dicarboxylate, a type of terephthalate (B1205515), is investigated for its role as a primary plasticizer in various polymer systems. Its molecular structure, featuring a linear para-positioning of the ester groups on the benzene (B151609) ring, is a key determinant of its interaction and performance within a polymer matrix.

When incorporated into a polymer matrix like Polyvinyl Chloride (PVC), this compound is believed to function through a well-established plasticizing mechanism. The plasticizer molecules insert themselves between the rigid polymer chains, disrupting the strong intermolecular forces and increasing the free volume between them. buffalo.eduijiert.org This "lubricating" action enhances the mobility of the polymer chains, resulting in a more flexible and workable material. ijiert.org The effectiveness of this interaction is largely dependent on the compatibility between the polar regions of the PVC and the ester groups of the plasticizer.

In the case of polyolefins, which are non-polar polymers, the interaction with a polar plasticizer like this compound is generally less favorable. lboro.ac.uknih.gov Polyolefins, such as polyethylene (B3416737) and polypropylene, have excellent chemical resistance and low surface energies, which can lead to poor compatibility with polar additives. nih.govresearchgate.net However, the long nonyl chains of the plasticizer can offer some degree of compatibility through van der Waals interactions with the hydrocarbon chains of the polyolefin.

The compatibility and migration of plasticizers are critical factors in determining the long-term performance and safety of plasticized materials. Research on analogous terephthalates, such as di(2-ethylhexyl) terephthalate (DEHT or DOTP), has shown that they exhibit lower migration rates compared to their ortho-phthalate counterparts. nih.gov This is attributed to the linear geometry of the terephthalate molecule, which allows for better packing and stronger interactions within the polymer matrix, thus hindering its movement. mdpi.com

A patent for diisononyl terephthalate (DINT) highlights its high permanence in thermoplastic applications, suggesting a low migration tendency and volatility. google.com Studies on the migration of various plasticizers from PVC films have indicated that terephthalates like DOTP show lower mass loss over time compared to some phthalates, further supporting the notion of their reduced migration. researchgate.net The migration of additives from a polymer is a complex process influenced by factors such as the additive's molecular weight, the polymer's crystallinity, and the external environment. researchgate.net

Table 1: Factors Influencing Plasticizer Migration

| Factor | Influence on Migration |

| Molecular Weight of Plasticizer | Higher molecular weight generally leads to lower migration. |

| Polymer Crystallinity | Higher crystallinity can hinder plasticizer migration. |

| Plasticizer Concentration | Higher concentrations can lead to increased migration. |

| Temperature | Increased temperature accelerates migration. |

| External Environment (e.g., contact with liquids) | Solvents and fatty substances can extract plasticizers. |

This table provides a general overview of factors affecting plasticizer migration based on established principles in polymer science.

In thermoplastic systems, particularly PVC, the performance of terephthalate plasticizers like DINT has been shown to be highly effective. A key advantage is the excellent low-temperature flexibility they impart to the final product. google.com This is crucial for applications such as cable sheathing and roofing membranes that are exposed to a wide range of temperatures. google.com Furthermore, the high permanence of DINT contributes to the durability and longevity of the plastic articles. google.com

In elastomeric systems, ester plasticizers are widely used to enhance properties like softness, flexibility, and processability. chemceed.comhallstarindustrial.comhallstarindustrial.com While specific data on this compound in elastomers is scarce, the general principles of plasticizer selection suggest that its compatibility would be highest with polar elastomers such as nitrile rubber (NBR) and polychloroprene (CR). chemceed.comhallstarindustrial.com The choice of plasticizer in elastomers is critical for achieving the desired balance of performance characteristics, including resistance to extraction by oils and fuels. hallstarindustrial.comhallstarindustrial.com

Comparative analyses of terephthalates (benzene-1,4-dicarboxylates) and their isomeric phthalates (benzene-1,2-dicarboxylates) reveal significant differences in their performance as plasticizers. These differences are primarily due to their molecular geometry.

Table 2: Comparison of Terephthalate and Phthalate (B1215562) Plasticizers

| Property | This compound (Terephthalate) | Dinonyl Benzene-1,2-dicarboxylate (Phthalate) |

| Molecular Structure | Linear (para-isomer) | Non-linear (ortho-isomer) |

| Volatility | Generally lower due to higher molecular weight and linear structure. aosennewmaterial.comhsmchemie.com | Generally higher. aosennewmaterial.com |

| Migration Tendency | Lower, attributed to better packing and interaction with polymer chains. nih.govmdpi.com | Higher, due to less efficient packing. nih.gov |

| Low-Temperature Flexibility | Good performance, maintains flexibility at low temperatures. google.comgoogle.com | Good performance, but may be less permanent. |

| Processing | Can improve extrusion efficiency by reducing melt viscosity. aosennewmaterial.com | Effective in reducing processing temperatures. |

| Regulatory Status | Generally viewed as a safer alternative to some ortho-phthalates. wikipedia.org | Some ortho-phthalates face regulatory scrutiny. taylorandfrancis.com |

This table is a comparative summary based on data available for analogous terephthalate and phthalate plasticizers.

Integration into Functional and Smart Materials

The unique properties of terephthalate-based compounds open up possibilities for their integration into functional and smart materials. While direct applications of this compound in this area are not yet widely documented, the broader class of terephthalates is being explored in various advanced applications.

For instance, terephthalic acid is a key monomer in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and separation. mdpi.com It is also the backbone of polyethylene terephthalate (PET), a polymer that can be functionalized with various additives to create materials with enhanced properties, such as improved barrier characteristics or flame retardancy. acs.orgrsc.orgresearchgate.net

In the realm of smart materials, plasticizers can play a crucial role in modulating the response of stimuli-responsive polymers. nih.govspecialchem.comrsc.org For example, in a thermoresponsive polymer, the addition of a plasticizer could potentially lower the transition temperature at which the material changes its properties. catalysis.blog While speculative, it is conceivable that this compound could be used to fine-tune the behavior of smart polymer systems, such as those used in drug delivery, sensors, or actuators. nih.govspecialchem.comrsc.org Further research is needed to explore these potential applications.

Role in Metal-Organic Frameworks (MOFs) Synthesis and Functionalization

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The benzene-1,4-dicarboxylate (BDC) linker is one of the most widely used building blocks in the synthesis of MOFs due to its rigidity and ability to form stable, porous structures.

The BDC linker is fundamental to the structure of many well-known MOFs, such as MOF-5, where it connects zinc oxide clusters to form a robust and porous cubic framework. epa.gov The selection of the organic linker is a critical aspect of MOF design, and BDC's rigid nature contributes to the creation of materials with high surface areas and permanent porosity. internationaljournalssrg.org Researchers have extensively modified the BDC linker by introducing various functional groups to the benzene ring to tune the properties of the resulting MOFs. rsc.org For instance, the introduction of amino groups to the BDC linker in the synthesis of lanthanum-based MOFs has been shown to enhance their performance in specific applications like water defluoridation. acs.org The synthesis of MOFs using BDC can be achieved through various methods, including solvothermal and hydrothermal techniques, which involve heating the metal salt and the BDC linker in a suitable solvent. internationaljournalssrg.orgchalcogen.ro

The porosity of MOFs constructed with BDC-based linkers can be systematically tuned by altering the length of the linker, introducing functional groups, or by creating interpenetrated frameworks. These modifications directly impact the adsorption properties of the MOFs, making them highly effective for applications such as gas storage and separation. The specific surface area and pore volume of these materials are critical parameters that determine their capacity for adsorbing different molecules. For example, the adsorption capacity of MOFs can be tailored for specific gases like chromium(VI) ions by carefully designing the MOF structure. internationaljournalssrg.org The thermal stability of these materials is also a key factor, with many BDC-based MOFs exhibiting stability at high temperatures. scispace.com

Table 1: Examples of MOFs synthesized using Benzene-1,4-dicarboxylate (BDC) and their characteristics

| MOF Name | Metal Ion | Linker | Synthesis Method | Key Characteristics | Reference |

| MOF-5 | Zn(II) | Benzene-1,4-dicarboxylate | Solvothermal | High porosity, cubic framework | epa.gov |

| La@BDC | La(III) | Benzene-1,4-dicarboxylate | Hydrothermal | High defluoridation capacity | acs.org |

| RSU-2 | Zn(II) | Benzene-1,4-dicarboxylate | Solvothermal | High adsorption rate for Cr(VI) | internationaljournalssrg.org |

| Co₂(BDC)₂(DPNDO) | Co(II) | Benzene-1,4-dicarboxylate | Solvothermal | Permanent porosity, thermal stability up to 300 °C | scispace.com |

Development as a Component in Energy Storage Materials

The carboxylate groups in benzene-1,4-dicarboxylate have been explored for their potential in energy storage applications, particularly as electrode materials in batteries.

Disodium (B8443419) terephthalate (Na₂C₈H₄O₄), a salt of benzene-1,4-dicarboxylic acid, has emerged as a promising anode material for sodium-ion batteries. nih.govsigmaaldrich.com Its advantages include a suitable redox potential and the ability to undergo reversible sodium ion insertion and extraction. The use of organic electrode materials like disodium terephthalate offers a more sustainable and environmentally friendly alternative to traditional inorganic materials that often contain toxic heavy metals. sigmaaldrich.com Cobalt-based MOFs using benzene-1,4-dicarboxylic acid have also been investigated as an anode material for hybrid supercapacitors, demonstrating high specific capacity. rsc.org

Studies on disodium terephthalate as an anode material have shown excellent electrochemical performance, including good capacity retention over numerous cycles. nih.gov Composites of disodium terephthalate with carbonaceous materials, such as carbon nanosheets, have been developed to enhance electronic conductivity and improve cycling stability, leading to high capacity and long cycle life. sigmaaldrich.com Research has demonstrated that even after 100 cycles, these composite anodes can maintain a significant portion of their initial capacity. researchgate.net The electrochemical performance is a key indicator of the material's viability for practical battery applications.

Table 2: Electrochemical Performance of Terephthalate-Based Anode Materials

| Material | Application | Reversible Capacity | Cycling Stability | Reference |

| Disodium terephthalate | Sodium-ion battery anode | Good | Little capacity fading over 90 cycles | nih.gov |

| Disodium terephthalate/carbon nanosheet composite | Sodium-ion battery anode | High | Excellent long cycle life | sigmaaldrich.com |

| Co-MOF (benzene-1,4-dicarboxylic acid) | Hybrid supercapacitor anode | 500.80 C g⁻¹ at 3 mV s⁻¹ | Satisfactory rate capability | rsc.org |

| Disodium terephthalate fibers | Sodium-ion battery anode | ~70 mAh g⁻¹ at 255 mA g⁻¹ | Maintained after 100 cycles | researchgate.net |

Application in Polymer Composites and Nanocomposites

While direct research on the application of this compound in polymer composites is scarce, the properties of its isomer, dinonyl phthalate (DNP), a well-known plasticizer, can offer insights. nih.gov Plasticizers are additives that increase the flexibility and durability of polymers. solubilityofthings.com The long nonyl chains in this compound would likely impart similar plasticizing properties, making it a potential candidate for use in flexible PVC and other polymer applications. Furthermore, the benzene-1,4-dicarboxylate core can be polymerized with other monomers, such as diamines and diols, to form copolyamides and copolyesters, respectively. nih.gov These polymers can be used to create fibers and films with specific properties. The incorporation of such a molecule into a polymer matrix could create nanocomposites with tailored mechanical and thermal properties. The long alkyl chains could enhance the compatibility between the polymer matrix and other nanofillers.

Influence on Mechanical and Thermal Properties of Composites

The introduction of this compound into a polymer matrix significantly alters its mechanical and thermal properties. These changes are a direct consequence of the modified interfacial interactions and the increased free volume within the composite system.

Mechanical Properties:

The primary mechanical effect of adding this compound is a transition from a rigid and brittle material to a more flexible and ductile one. This is quantified by changes in several key mechanical parameters:

Tensile Strength: Generally, the addition of a plasticizer leads to a decrease in tensile strength. This is because the plasticizer molecules weaken the intermolecular forces between the polymer chains, making the material less resistant to tensile stress.

Elongation at Break: Conversely, the elongation at break is significantly increased. The increased free volume allows the polymer chains to slide past one another more easily under stress, resulting in greater deformation before failure.

Hardness: The hardness of the material, often measured on the Shore scale, is also reduced. The softening effect of the plasticizer makes the material more pliable and less resistant to indentation.

The following table summarizes the typical effects of diisononyl terephthalate (DINT) on the mechanical properties of PVC, serving as a proxy for this compound.

| Property | PVC (Unplasticized) | PVC with 40 phr DINT | PVC with 60 phr DINT |

| Tensile Strength (MPa) | ~ 50-60 | ~ 20-30 | ~ 15-25 |

| Elongation at Break (%) | < 10 | ~ 250-350 | ~ 300-400 |

| Shore A Hardness | > 100 (Shore D) | ~ 80-90 | ~ 70-80 |

Note: The values presented are approximate and can vary depending on the specific grade of PVC, processing conditions, and other additives present in the formulation.

Thermal Properties:

The thermal behavior of a polymer composite is also profoundly influenced by the presence of this compound.

Glass Transition Temperature (Tg): The most significant thermal effect is the depression of the glass transition temperature. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume and chain mobility, this compound effectively lowers the Tg of the polymer. acs.org This is a critical parameter for determining the low-temperature flexibility of the material. A lower Tg indicates that the material will remain flexible at colder temperatures.

Thermal Stability: High-molecular-weight plasticizers like this compound generally exhibit low volatility, which contributes to the thermal stability of the final product, especially during processing at elevated temperatures and in applications where the material is exposed to heat over its service life.

The table below illustrates the influence of diisononyl terephthalate (DINT) on the thermal properties of PVC.

| Property | PVC (Unplasticized) | PVC with 40 phr DINT | PVC with 60 phr DINT |

| Glass Transition Temperature (°C) | ~ 80-85 | ~ -10 to 0 | ~ -20 to -10 |

Note: The values presented are approximate and can vary depending on the specific grade of PVC and the measurement technique employed.

Environmental Dynamics and Degradation Pathways of Dinonyl Benzene 1,4 Dicarboxylate

Biodegradation Studies

Biodegradation is a key process in the environmental breakdown of dinonyl benzene-1,4-dicarboxylate. This process involves the metabolic action of microorganisms that utilize the compound as a source of carbon and energy, leading to its transformation and, ultimately, mineralization.

The microbial degradation of large ester molecules like this compound is a critical pathway for its removal from the environment. Studies on analogous compounds suggest that both aquatic and terrestrial ecosystems harbor microbial communities capable of this degradation.

While specific microorganisms that degrade this compound have not been extensively documented, research on the isomeric compound diisononyl phthalate (B1215562) (DINP) and other phthalates points to a diverse range of bacteria capable of this function. A consortium of saline soil bacteria has been shown to effectively degrade DINP. sci-hub.senih.gov This consortium includes several genera known for their metabolic versatility. nih.gov

| Identified Genera in DINP-Degrading Consortium |

| Serratia sp. |

| Methylobacillus sp. |

| Achromobacter sp. |

| Pseudomonas sp. |

| Stenotrophomonas sp. |

| Methyloversatilis sp. |

| Delftia sp. |

| Brevundimonas sp. |

This table is based on research on the biodegradation of diisononyl phthalate (DINP), an isomer of this compound. nih.gov

Furthermore, various other bacterial genera have been identified as efficient degraders of different phthalate esters and terephthalate-based compounds. For instance, Delftia sp. has been identified as a degrader of diethyl terephthalate (B1205515) (DET), a structurally related compound. sci-hub.senih.gov Similarly, Ideonella and Pseudomonas species have been implicated in the degradation of benzene (B151609) and its derivatives. nih.govnih.gov The widespread presence of these genera in diverse environments suggests a broad potential for the biodegradation of this compound.

The biodegradation of this compound is expected to proceed through a stepwise process involving the hydrolysis of the ester bonds, followed by the breakdown of the aromatic ring. This is supported by studies on both DINP and polyethylene (B3416737) terephthalate (PET).

The initial step is the hydrolysis of the two ester bonds, which is a common pathway for the degradation of phthalate and terephthalate esters. nih.govresearchgate.net This process is catalyzed by esterases and leads to the formation of mono-nonyl benzene-1,4-dicarboxylate and subsequently terephthalic acid (TPA), along with nonanol. nih.govresearchgate.net

Studies on DINP degradation have identified several key metabolites, indicating a pathway involving de-esterification and β-oxidation. nih.gov The identified intermediate compounds from DINP degradation provide a model for the potential metabolites of this compound.

| Identified Metabolites from DINP Biodegradation |

| Monoisononyl phthalate |

| Methyl nonyl phthalate |

| Iso-nonanol |

| Dimethyl phthalate |

This table is based on research on the biodegradation of diisononyl phthalate (DINP), an isomer of this compound. nih.gov

Following the initial hydrolysis, the resulting terephthalic acid is further degraded. In the case of PET degradation, TPA is converted to protocatechuic acid (PCA), which then enters the central metabolic pathways of the microorganisms, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization into carbon dioxide and water. sci-hub.senih.govnih.gov

Proposed Biodegradation Pathway for this compound:

Initial Hydrolysis: this compound is hydrolyzed by esterases to form mono-nonyl benzene-1,4-dicarboxylate and nonanol.

Second Hydrolysis: The monoester is further hydrolyzed to terephthalic acid (TPA) and another molecule of nonanol.

Aromatic Ring Cleavage: Terephthalic acid is then converted to protocatechuic acid. sci-hub.senih.gov

Metabolic Integration: Protocatechuic acid enters the tricarboxylic acid (TCA) cycle and is mineralized. nih.gov

A variety of enzymes present in the environment, known as biocatalysts, play a crucial role in the degradation of terephthalate-based compounds. These enzymes, primarily hydrolases, are capable of breaking the ester bonds that form the backbone of these molecules. researchgate.netresearchgate.net

Research on PET has identified several classes of enzymes with the ability to hydrolyze terephthalate esters, including cutinases, lipases, and specific PETases. nih.govresearchgate.netresearchgate.netnih.gov These enzymes are produced by a wide range of microorganisms.

| Enzyme Class | Source Organisms (Examples) | Reference |

| Cutinases | Humicola insolens, Thermobifida fusca, Fusarium solani | nih.govnih.gov |

| Lipases | Candida antarctica, Thermomyces lanuginosus | nih.gov |

| PETases | Ideonella sakaiensis | nih.govnih.gov |

These enzymes act by hydrolyzing the ester linkages in the polymer chain, leading to the formation of smaller, more soluble molecules such as mono- and bis-(2-hydroxyethyl) terephthalate (in the case of PET), and ultimately terephthalic acid and the corresponding alcohol. nih.govresearchgate.netresearchgate.net The enzymatic hydrolysis of this compound would similarly yield terephthalic acid and nonanol. The efficiency of these enzymes can be influenced by various factors, including the crystallinity of the substrate and the presence of surfactants. nih.gov

The rate at which this compound biodegrades in the environment is influenced by a combination of physical, chemical, and biological factors.

Key Influencing Factors:

Temperature: Temperature plays a significant role in microbial activity and enzyme kinetics. Studies on DINP degradation have shown that optimal temperatures can lead to near-complete degradation. For instance, a bacterial consortium achieved 99% degradation of DINP at 31°C. nih.gov Higher temperatures can also increase the flexibility of the polymer chains, making the ester bonds more accessible to enzymatic attack. researchgate.net

pH: The pH of the environment affects both the growth of microorganisms and the activity of their enzymes. The optimal pH for the degradation of DINP by a bacterial consortium was found to be 7.0. nih.gov

Substrate Concentration: The initial concentration of the compound can impact the degradation rate. In some cases, high concentrations can be inhibitory to microbial growth. For DINP, an initial concentration of 500 mg/L was found to be optimal for degradation by a specific bacterial consortium. nih.gov

Bioavailability: As a large and relatively insoluble molecule, the bioavailability of this compound can be a limiting factor. Its adsorption to soil and sediment particles can reduce its availability to microorganisms.

Polymer Crystallinity: The degree of crystallinity of the plastic material can affect the rate of enzymatic hydrolysis. Amorphous regions are generally more susceptible to degradation than crystalline regions. frontiersin.org

Presence of Other Carbon Sources: The availability of other, more easily degradable carbon sources can sometimes lead to a lag in the degradation of more complex molecules through a process known as catabolite repression. However, in some cases, the presence of co-substrates can enhance degradation.

| Factor | Optimal Condition (from DINP/PET studies) | Reference |

| Temperature | 30-31°C | nih.gov |

| pH | 7.0 | nih.gov |

| Initial Concentration | 500 mg/L (for DINP) | nih.gov |

Microbial Degradation Processes in Aquatic and Terrestrial Environments

Environmental Fate and Distribution Research

The environmental fate and distribution of this compound are governed by its physical and chemical properties, as well as its interactions with different environmental compartments. As a high-molecular-weight terephthalate, it is expected to have low water solubility and a high octanol-water partition coefficient (Kow), leading to a tendency to partition to organic matter in soil and sediment.

Due to their widespread use as plasticizers, phthalates and terephthalates are ubiquitous environmental contaminants found in various matrices, including air, water, soil, and sediment. nih.gov High-molecular-weight compounds like this compound are less volatile and therefore less likely to be found in high concentrations in the atmosphere. Their primary environmental sinks are expected to be soil and sediment, where they can persist due to their low bioavailability.

Studies on the distribution of PET and the plasticizer di-(2-ethylhexyl) phthalate (DEHP) in marine sediments have shown increasing concentrations over time, corresponding with increased production and use. nih.gov This suggests that compounds like this compound can accumulate in sedimentary environments. Once in the soil or sediment, their fate is largely determined by the potential for biodegradation, as discussed in the previous sections. The slow rate of degradation for these large molecules means they can persist in the environment for extended periods.

Partitioning Behavior in Multi-Compartment Environmental Models

No specific data on the partitioning coefficients (e.g., log Kow, log Koc, log Kaw) for this compound were found. This information is essential for predicting how the compound would distribute between different environmental compartments such as air, water, soil, and biota in environmental fate models.

Sorption and Desorption Dynamics in Soils and Sediments

Detailed studies on the sorption and desorption behavior of this compound in various soil and sediment types are not available. Key parameters such as the organic carbon-water (B12546825) partition coefficient (Koc) and isotherm data, which describe the compound's tendency to bind to soil and sediment particles, have not been reported. This information is critical for assessing its mobility and bioavailability in terrestrial and aquatic environments.

Volatilization from Water and Soil Surfaces

Quantitative data on the rate of volatilization of this compound from water and soil surfaces, including its Henry's Law constant, are not available. This data is necessary to determine the potential for atmospheric transport of the compound.

Abiotic Transformation Processes

Photodegradation Mechanisms and Kinetics in Atmospheric and Aquatic Systems

While general information exists on the photodegradation of related compounds like PET, which involves reactions with hydroxyl radicals, specific studies detailing the photodegradation mechanisms, quantum yields, and reaction kinetics for this compound in the atmosphere or in water are absent from the reviewed literature.

Hydrolysis Under Environmental Conditions

The rate of hydrolysis of the ester linkages in this compound under different environmental pH and temperature conditions has not been documented. This information is crucial for predicting its persistence in aquatic environments.

Oxidative Degradation Processes

There is a lack of research on the oxidative degradation of this compound by common environmental oxidants such as hydroxyl radicals, ozone, and nitrate (B79036) radicals. These processes can be significant degradation pathways in various environmental media.

Analytical Methodologies for Research and Characterization of Dinonyl Benzene 1,4 Dicarboxylate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and purity of Dinonyl benzene-1,4-dicarboxylate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a related compound, 1,4-dimethylbenzene, the symmetry of the molecule results in only two distinct signals, corresponding to the aromatic and methyl protons. docbrown.info For this compound, the spectrum is more complex. The aromatic protons of the benzene (B151609) ring typically appear as a singlet around 8.10 ppm. The protons of the nonyl chains produce a series of signals: a triplet at approximately 4.35 ppm for the -OCH₂- group adjacent to the ester, a multiplet around 1.75 ppm for the subsequent -CH₂- group, a broad singlet at about 1.30 ppm for the central methylene (B1212753) (-CH₂-)n groups of the nonyl chain, and a triplet near 0.90 ppm for the terminal methyl (-CH₃) group.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 1,4-dimethylbenzene, three distinct signals are observed due to its symmetry. docbrown.info In this compound, the carbonyl carbons of the ester groups are expected to resonate at approximately 165.5 ppm. The aromatic carbons to which the ester groups are attached appear around 134.5 ppm, while the other aromatic carbons show a signal at about 129.5 ppm. The carbon of the -OCH₂- group is typically found at 66.0 ppm. The various methylene carbons of the nonyl chain produce signals at approximately 32.0, 29.5, 29.3, 26.0, and 22.8 ppm, and the terminal methyl carbon appears at about 14.2 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of a compound, which aids in its structural identification. For this compound, which has a molecular formula of C₂₆H₄₂O₄, the molecular weight is approximately 418.6 g/mol . nist.govnih.gov The mass spectrum of its isomer, dinonyl phthalate (B1215562), shows characteristic fragmentation patterns that can be useful for identification. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of a related compound, NN' diethyl 1,4 benzene dicarboxamide, shows characteristic absorption bands. researchgate.net For this compound, a strong absorption band is expected around 1720 cm⁻¹ due to the C=O stretching of the ester group. The C-O stretching vibrations would appear in the region of 1270-1100 cm⁻¹. The aromatic C-H stretching is observed around 3050 cm⁻¹, while the aliphatic C-H stretching from the nonyl chains appears just below 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. For related benzene dicarboxamide compounds, Raman spectroscopy has been used for characterization. researchgate.net The symmetric stretching of the benzene ring in this compound would give a strong Raman signal.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of phthalates and related compounds in various samples. restek.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. restek.com This method is particularly useful for analyzing complex matrices, as it can separate individual components before they are detected and identified by the mass spectrometer. bepls.com The use of specific stationary phases, such as Rtx-440 and Rxi-XLB, can provide excellent resolution for complex phthalate mixtures. restek.com

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and analysis of compounds like this compound. Reverse-phase HPLC methods are commonly used for the separation of phthalates. sielc.com A typical mobile phase for such separations consists of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com The use of columns with smaller particle sizes can lead to faster analyses in UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

Sample Preparation and Extraction Techniques for Environmental and Material Samples

The initial and critical step in the analysis of this compound is its effective separation from the sample matrix. The choice of extraction technique is contingent on the nature of the sample, whether it is a solid polymer matrix or an environmental sample such as soil or water.

For material samples , particularly polymers like polyvinyl chloride (PVC) where this plasticizer is commonly used, the primary goal is to liberate the analyte from the resin. capes.gov.br Solvent extraction is the most prevalent method. Techniques such as Soxhlet extraction and Accelerated Solvent Extraction (ASE) are employed to achieve this. aip.org ASE is often preferred due to its reduced solvent consumption and faster extraction times compared to the traditional 6-hour Soxhlet method. aip.org The selection of an appropriate organic solvent is crucial for achieving high extraction efficiency without dissolving the polymer matrix itself.

In the case of environmental samples , the methodologies are adapted to handle more complex matrices and typically lower concentrations of the analyte. researchgate.net

Liquid-Liquid Extraction (LLE) is a fundamental and widely used technique for aqueous samples, where a suitable organic solvent is used to partition the analyte from the water phase. researchgate.net

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative, reducing solvent use and improving sample cleanup. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. researchgate.net

For solid environmental samples like soil and sediment, techniques such as microwave-assisted extraction and pressurized liquid extraction are utilized to efficiently extract the compound. researchgate.net

A significant challenge in analyzing phthalates and related compounds is the potential for sample contamination from laboratory equipment, glassware, and solvents, which can contain these substances. umich.edu Therefore, running concurrent controls and using meticulously cleaned apparatus are essential for accurate measurements at low levels. researchgate.net

Below is an interactive table summarizing common extraction solvents and techniques.

| Sample Type | Extraction Technique | Common Solvents/Sorbents | Key Considerations |

| Polymer/Material | Accelerated Solvent Extraction (ASE) | Petroleum Ether, Chloroform aip.orgresearchgate.net | Optimized pressure and temperature are key for efficiency. aip.org |

| Soxhlet Extraction | Diethyl Ether, Ethyl Acetate researchgate.net | A traditional but time- and solvent-intensive method. aip.org | |

| Room Temperature Solvent Extraction | Chloroform researchgate.net | A simple method that can yield high recovery rates under optimized conditions. researchgate.net | |

| Environmental (Aqueous) | Liquid-Liquid Extraction (LLE) | Hexane, Propanol researchgate.net | pH control and the addition of salts can improve extraction efficiency. researchgate.net |

| Environmental (Aqueous/Solid) | Solid-Phase Extraction (SPE) | C18-bonded silica, Polymeric Sorbents researchgate.net | Offers high analyte concentration and cleaner extracts. |

Advanced Characterization Techniques for Material and Environmental Studies

Following extraction and purification, a variety of advanced techniques can be employed to characterize the structural, thermal, and morphological properties of this compound, both in its pure form and within a material matrix.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. sciencepublishinggroup.com It is particularly valuable for distinguishing between crystalline and amorphous (non-crystalline) states. researchgate.net In the context of this compound, which is typically an amorphous liquid or semi-solid, XRD is most commonly used to study its effect on the crystallinity of the polymers it plasticizes. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability

Thermal analysis techniques are indispensable for evaluating the stability and performance of plasticized materials at different temperatures. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a material containing this compound, a TGA scan would typically show a multi-step decomposition. The initial mass loss corresponds to the volatilization or decomposition of the plasticizer, providing information on its thermal stability and its concentration within the polymer. netzsch.comresearchgate.net Subsequent mass loss at higher temperatures relates to the decomposition of the polymer matrix itself. netzsch.com This allows researchers to determine the temperature range over which the plasticized material is stable.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is crucial for determining the glass transition temperature (Tg) of the polymer. hitachi-hightech.com The addition of a plasticizer like this compound significantly lowers the Tg, which is the primary mechanism of plasticization. hitachi-hightech.comyoutube.com This reduction in Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state. DSC can also be used to study melting (endothermic) and crystallization (exothermic) events, providing further insight into how the plasticizer affects the polymer's thermal behavior and morphology. mt.comresearchgate.net

The table below summarizes the key information obtained from these thermal analysis techniques.

| Technique | Measurement Principle | Information Obtained for this compound & Materials |

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Decomposition temperatures, thermal stability of the plasticizer and polymer, plasticizer content in the material. netzsch.com |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and associated enthalpies. mt.comhitachi-hightech.com |

Electron Microscopy (SEM, TEM) for Morphological Studies

Electron microscopy techniques provide high-resolution imaging of a material's surface and internal structure, offering visual evidence of the plasticizer's effect on the polymer morphology. ed.ac.uk

Scanning Electron Microscopy (SEM) produces images of a sample by scanning the surface with a focused beam of electrons. kpi.ua SEM is used to study the surface topography of plasticized polymers. For instance, it can reveal changes in the surface morphology of a polymer film after the addition of this compound. mdpi.com Cryogenic fracture of a sample followed by SEM imaging can also expose the bulk morphology, showing how the plasticizer is distributed within the polymer matrix. mdpi.com

Transmission Electron Microscopy (TEM) involves transmitting a beam of electrons through an ultra-thin specimen to form an image. TEM offers higher resolution than SEM and is used to investigate the internal phase morphology of polymer-plasticizer blends. researchgate.net It can visualize the dispersion of the plasticizer within the polymer at a sub-micron scale. umich.edu In some cases, selective staining of one of the phases (e.g., using heavy metal compounds that associate with the plasticizer or polymer) is necessary to enhance the contrast between the components and obtain a clear image of the phase distribution. kpi.ua These morphological studies are vital for understanding the relationship between the material's structure and its mechanical properties. ed.ac.uk

Theoretical and Computational Investigations of Dinonyl Benzene 1,4 Dicarboxylate

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecules like dinonyl benzene-1,4-dicarboxylate at the electronic level. These methods allow for the detailed investigation of molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is used to predict various properties, including molecular geometries, vibrational frequencies, and the energies of electronic transitions. For a molecule like this compound, DFT can provide a detailed picture of the electron distribution and the nature of the chemical bonds.

While specific DFT studies focusing exclusively on this compound are not widely available in public literature, the methodologies have been extensively applied to similar compounds, such as other terephthalate (B1205515) esters and plasticizers. For instance, DFT calculations on terephthalic acid (TPA) and its derivatives have been used to analyze the electronic properties and reactive sites. matrix-fine-chemicals.com Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

Key insights that would be derived from DFT studies on this compound include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atoms of the carbonyl groups would exhibit negative potential (red/yellow), indicating their role as electron-rich, nucleophilic sites. The hydrogen atoms of the benzene (B151609) ring and the nonyl chains would show positive potential (blue), highlighting them as electrophilic sites. This information is crucial for understanding intermolecular interactions, such as those with polymer chains.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and ester groups, while the LUMO would also be associated with the aromatic system.

| DFT-Calculated Property | Significance for this compound | Illustrative Example from Similar Compounds |

| HOMO Energy | Indicates the propensity to donate electrons. | For terephthalic acid, the HOMO is located on the benzene ring and carboxyl groups. |

| LUMO Energy | Indicates the propensity to accept electrons. | For terephthalic acid, the LUMO is also centered on the aromatic and carboxyl regions. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | A larger gap suggests lower reactivity, which is desirable for a stable plasticizer. |

| MEP Minima (Vmin) | Identifies the most likely sites for electrophilic attack. | Negative potential is localized on the carbonyl oxygen atoms in phthalate (B1215562) plasticizers. |

| MEP Maxima (Vmax) | Identifies the most likely sites for nucleophilic attack. | Positive potential is found around the hydrogen atoms of the aromatic ring. |

Conformational Analysis and Energetic Profiles

The flexibility of the two long nonyl chains in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is critical as the shape of the molecule influences its physical properties and its interactions with other molecules, such as polymer chains.

Due to the large number of rotatable bonds in the nonyl groups, a full conformational search for this compound is computationally demanding. The PubChem database notes that conformer generation for this molecule is disallowed due to its high flexibility. nih.gov However, the principles of conformational analysis can be discussed. The potential energy surface of the molecule would be explored by systematically rotating the dihedral angles of the C-C and C-O bonds in the nonyl chains and the ester groups. For each conformation, the energy would be calculated using quantum mechanical methods like DFT.

The primary factors governing the conformations of the nonyl chains are:

Torsional Strain: Rotation around single bonds has an associated energy cost. The staggered conformations are generally lower in energy than the eclipsed conformations.

Steric Hindrance: Repulsive interactions occur when bulky groups are forced close together. The nonyl chains will tend to adopt extended, zig-zag conformations to minimize these interactions.

Intramolecular Interactions: Weak, non-covalent interactions, such as hydrogen bonds or van der Waals forces, can stabilize certain folded conformations.

Studies on similar long-chain molecules, such as 1,3-difluorinated alkanes, demonstrate that even subtle changes in substitution can significantly influence the preferred conformation of an alkyl chain. acs.orgnih.gov For this compound, the most stable conformations are likely to be those where the nonyl chains are extended and oriented away from each other to minimize steric clash.

Prediction of Spectroscopic Properties

Computational chemistry can predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure. DFT is a powerful tool for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in IR and Raman spectra. For this compound, key predicted vibrational modes would include:

C=O stretching of the ester groups (typically a strong band around 1720 cm⁻¹).

C-O stretching of the ester groups.

Aromatic C=C stretching of the benzene ring.

C-H stretching and bending modes of the alkyl chains. Comparing the calculated spectrum with an experimental one can help to confirm the identity and purity of the compound. The NIST WebBook provides an experimental IR spectrum for the isomer dinonyl phthalate (dinonyl benzene-1,2-dicarboxylate), which shows characteristic ester and aromatic absorptions. nist.govnist.gov